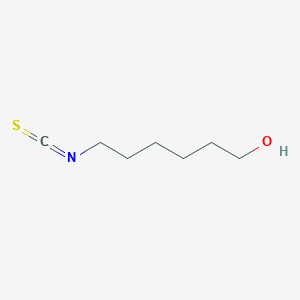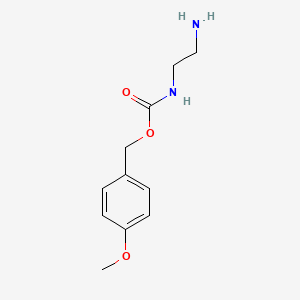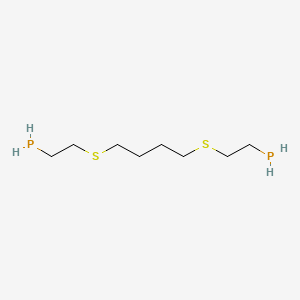![molecular formula C15H22INS B12555015 1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine CAS No. 142275-26-1](/img/structure/B12555015.png)
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives It consists of a cyclohexane ring substituted with a piperidine ring and a 4-iodothiophen-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine typically involves the following steps:
Formation of the Cyclohexylpiperidine Core: The initial step involves the formation of the cyclohexylpiperidine core through a cyclization reaction. This can be achieved by reacting cyclohexanone with piperidine in the presence of a suitable catalyst.
Introduction of the 4-Iodothiophen-2-yl Group: The next step involves the introduction of the 4-iodothiophen-2-yl group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodothiophene and the cyclohexylpiperidine core as starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The iodine atom in the 4-iodothiophen-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored in various assays to identify its effects on biological systems.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine: This compound has a similar structure but with a benzothiophene group instead of a thiophene group.
Tenocyclidine: A compound with a similar cyclohexylpiperidine core but different substituents.
Uniqueness
1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine is unique due to the presence of the 4-iodothiophen-2-yl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
142275-26-1 |
|---|---|
Molekularformel |
C15H22INS |
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
1-[1-(4-iodothiophen-2-yl)cyclohexyl]piperidine |
InChI |
InChI=1S/C15H22INS/c16-13-11-14(18-12-13)15(7-3-1-4-8-15)17-9-5-2-6-10-17/h11-12H,1-10H2 |
InChI-Schlüssel |
MAWYLAMHHQHHJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC(=CS2)I)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


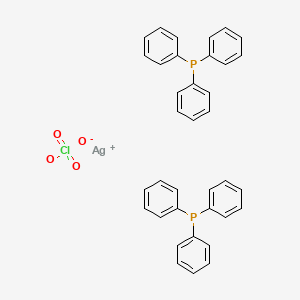
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
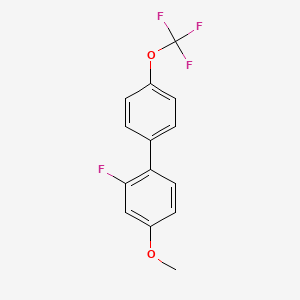
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)

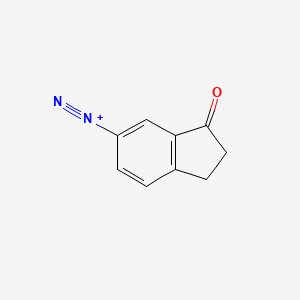
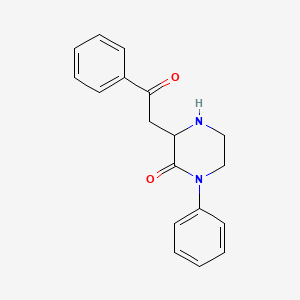
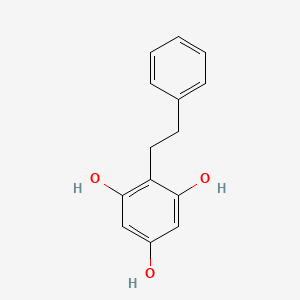
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid](/img/structure/B12555000.png)
